Cas no 69636-06-2 (4-methyl-N-(2-methylphenyl)-1,2,3-thiadiazole-5-carboxamide)
4-methyl-N-(2-methylphenyl)-1,2,3-thiadiazole-5-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 4-methyl-N-(2-methylphenyl)thiadiazole-5-carboxamide
- SCHEMBL23367923
- 4-methyl-N-(o-tolyl)-1,2,3-thiadiazole-5-carboxamide
- 4-methyl-N-(2-methylphenyl)-1,2,3-thiadiazole-5-carboxamide
- AKOS001528509
- 69636-06-2
- STL201515
- F2630-0035
-
- Inchi: 1S/C11H11N3OS/c1-7-5-3-4-6-9(7)12-11(15)10-8(2)13-14-16-10/h3-6H,1-2H3,(H,12,15)
- InChI Key: NTMXOGPLFDVHPG-UHFFFAOYSA-N
- SMILES: S1C(=C(C)N=N1)C(NC1C=CC=CC=1C)=O
Computed Properties
- Exact Mass: 233.06228316g/mol
- Monoisotopic Mass: 233.06228316g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 262
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 83.1Ų
4-methyl-N-(2-methylphenyl)-1,2,3-thiadiazole-5-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2630-0035-2μmol |
4-methyl-N-(2-methylphenyl)-1,2,3-thiadiazole-5-carboxamide |
69636-06-2 | 90%+ | 2μl |
$85.5 | 2023-05-16 | |
| Life Chemicals | F2630-0035-5μmol |
4-methyl-N-(2-methylphenyl)-1,2,3-thiadiazole-5-carboxamide |
69636-06-2 | 90%+ | 5μl |
$94.5 | 2023-05-16 | |
| Life Chemicals | F2630-0035-10μmol |
4-methyl-N-(2-methylphenyl)-1,2,3-thiadiazole-5-carboxamide |
69636-06-2 | 90%+ | 10μl |
$103.5 | 2023-05-16 | |
| Life Chemicals | F2630-0035-20μmol |
4-methyl-N-(2-methylphenyl)-1,2,3-thiadiazole-5-carboxamide |
69636-06-2 | 90%+ | 20μl |
$118.5 | 2023-05-16 | |
| Life Chemicals | F2630-0035-1mg |
4-methyl-N-(2-methylphenyl)-1,2,3-thiadiazole-5-carboxamide |
69636-06-2 | 90%+ | 1mg |
$81.0 | 2023-05-16 | |
| Life Chemicals | F2630-0035-2mg |
4-methyl-N-(2-methylphenyl)-1,2,3-thiadiazole-5-carboxamide |
69636-06-2 | 90%+ | 2mg |
$88.5 | 2023-05-16 | |
| Life Chemicals | F2630-0035-3mg |
4-methyl-N-(2-methylphenyl)-1,2,3-thiadiazole-5-carboxamide |
69636-06-2 | 90%+ | 3mg |
$94.5 | 2023-05-16 | |
| Life Chemicals | F2630-0035-4mg |
4-methyl-N-(2-methylphenyl)-1,2,3-thiadiazole-5-carboxamide |
69636-06-2 | 90%+ | 4mg |
$99.0 | 2023-05-16 | |
| Life Chemicals | F2630-0035-5mg |
4-methyl-N-(2-methylphenyl)-1,2,3-thiadiazole-5-carboxamide |
69636-06-2 | 90%+ | 5mg |
$103.5 | 2023-05-16 | |
| Life Chemicals | F2630-0035-10mg |
4-methyl-N-(2-methylphenyl)-1,2,3-thiadiazole-5-carboxamide |
69636-06-2 | 90%+ | 10mg |
$118.5 | 2023-05-16 |
4-methyl-N-(2-methylphenyl)-1,2,3-thiadiazole-5-carboxamide Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on 4-methyl-N-(2-methylphenyl)-1,2,3-thiadiazole-5-carboxamide
4-Methyl-N-(2-Methylphenyl)-1,2,3-Thiadiazole-5-Carboxamide: A Comprehensive Overview
4-Methyl-N-(2-Methylphenyl)-1,2,3-Thiadiazole-5-Carboxamide, also known by its CAS Registry Number 69636-06-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiadiazole derivatives, which have been extensively studied due to their diverse biological activities and potential applications in drug development. The structure of this compound features a thiadiazole ring system, which is a five-membered heterocycle containing sulfur and nitrogen atoms. The presence of substituents such as the methyl group and the aryl group further enhances its chemical versatility and functional properties.
The synthesis of 4-Methyl-N-(2-Methylphenyl)-1,2,3-Thiadiazole-5-Carboxamide typically involves a multi-step process that includes the formation of the thiadiazole ring followed by functionalization. Recent advancements in synthetic methodologies have enabled more efficient and selective routes for the preparation of such compounds. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining high yields. These methods not only improve the scalability of production but also contribute to the sustainability of chemical processes.
One of the most notable applications of this compound lies in its potential as a pharmacological agent. Studies have demonstrated that thiadiazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. Specifically, 4-Methyl-N-(2-Methylphenyl)-1,2,3-Thiadiazole-5-Carboxamide has shown promise in modulating key cellular pathways involved in inflammation and cancer progression. For example, recent research has highlighted its ability to inhibit cyclooxygenase (COX) enzymes, which are central to inflammatory processes. This makes it a potential candidate for the development of novel anti-inflammatory drugs.
In addition to its pharmacological applications, this compound has also been investigated for its role in agrochemicals. Certain thiadiazole derivatives have been reported to possess pesticidal properties, making them valuable in crop protection. The substitution pattern on the thiadiazole ring plays a crucial role in determining these activities. In the case of 4-Methyl-N-(2-Methylphenyl)-1,2,3-Thiadiazole-5-Carboxamide, the methyl and aryl groups are believed to enhance both stability and bioavailability, which are critical factors for effective pest control.
The toxicological profile of this compound is another area that has garnered significant attention. Recent studies have focused on assessing its acute and chronic toxicity profiles to ensure its safe use in various applications. Findings indicate that while it exhibits moderate toxicity at high doses, it demonstrates low toxicity at therapeutic concentrations. This suggests that with proper dosing and formulation strategies, it could be safely utilized in both medical and agricultural contexts.
From a structural standpoint, the thiadiazole ring serves as a versatile scaffold for further functionalization. The substitution at position 5 with a carboxamide group introduces hydrogen bonding capabilities, enhancing solubility and bioavailability. Meanwhile, the methyl group at position 4 contributes to steric effects that can influence both chemical reactivity and biological interactions. The aryl group attached via an N-methylen link further expands the compound's electronic properties and potential for interaction with biological targets.
The latest research on CAS No 69636-06-2 has also explored its role as an intermediate in the synthesis of more complex molecules. By leveraging its structural flexibility, chemists can derive various analogs with tailored properties for specific applications. For instance, modifications to the substituents on the thiadiazole ring can lead to compounds with enhanced selectivity towards particular biological targets or improved pharmacokinetic profiles.
In conclusion, 4-Methyl-N-(2-Methylphenyl)-1,2,3-Thiadiazole-5-Carboxamide, or CAS No 69636-06-2 represents a compelling example of how structural diversity within heterocyclic compounds can lead to multifaceted applications across different scientific domains. With ongoing advancements in synthetic methods and an increasing understanding of its biological effects
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